molecular formula C42H67N13O19 B575434 FSH RECEPTOR-BINDING INHIBITOR FRAGMENT (BI-10) CAS No. 163973-98-6

FSH RECEPTOR-BINDING INHIBITOR FRAGMENT (BI-10)

Cat. No.: B575434
CAS No.: 163973-98-6
M. Wt: 1058.07
InChI Key: DBFABWRXHHOYAV-JATBZIBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FSH receptor-binding inhibitor fragment (BI-10) is a potent antagonist of the follicle-stimulating hormone receptor (FSHR). This compound blocks the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level. FSH receptor-binding inhibitor fragment (BI-10) has shown potential in suppressing ovulation and causing follicular atresia in mice. Additionally, it has been investigated for its potential to restrain the carcinogenesis of ovarian cancer by down-regulating the overexpression of FSHR and estrogen receptor beta in the ovaries .

Preparation Methods

FSH receptor-binding inhibitor fragment (BI-10) is synthesized using standard solid-phase Fmoc chemistry. The synthesis starts with Fmoc-amide resin, and the peptide is built step-by-step by adding protected amino acids. The final product is then cleaved from the resin and purified

Chemical Reactions Analysis

FSH receptor-binding inhibitor fragment (BI-10) primarily undergoes binding interactions with the follicle-stimulating hormone receptor. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to block the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level .

Scientific Research Applications

FSH receptor-binding inhibitor fragment (BI-10) has several scientific research applications:

Mechanism of Action

FSH receptor-binding inhibitor fragment (BI-10) exerts its effects by blocking the binding of follicle-stimulating hormone to its receptor, FSHR. This inhibition prevents the activation of the receptor and subsequent signaling pathways. The follicle-stimulating hormone receptor is a G protein-coupled receptor that, upon activation by follicle-stimulating hormone, initiates a cascade of intracellular events leading to the production of cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA). By blocking this interaction, FSH receptor-binding inhibitor fragment (BI-10) disrupts the downstream signaling pathways, leading to the suppression of ovulation and follicular development .

Comparison with Similar Compounds

FSH receptor-binding inhibitor fragment (BI-10) is unique in its specific antagonistic action on the follicle-stimulating hormone receptor. Similar compounds include other low molecular weight modulators of the follicle-stimulating hormone receptor, such as corifollitropin alfa, which is a modified gonadotropin used in assisted reproduction . unlike corifollitropin alfa, which is an agonist, FSH receptor-binding inhibitor fragment (BI-10) acts as an antagonist, blocking the receptor’s activity. This unique action makes it valuable for research applications where inhibition of follicle-stimulating hormone activity is desired.

Properties

CAS No.

163973-98-6

Molecular Formula

C42H67N13O19

Molecular Weight

1058.07

IUPAC Name

(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1

InChI Key

DBFABWRXHHOYAV-JATBZIBASA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.